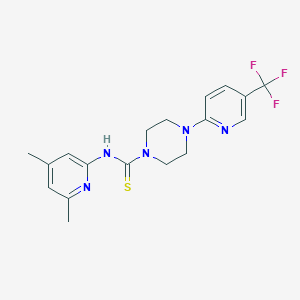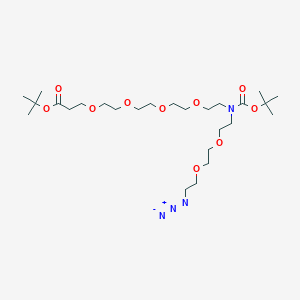
NCT-502
Descripción general
Descripción
Mecanismo De Acción
NCT-502 ejerce sus efectos inhibiendo la actividad de la fosfoglicerato deshidrogenasa, una enzima involucrada en la vía de biosíntesis de serina. Esta inhibición conduce a una disminución en la producción de serina derivada de la glucosa, que es esencial para la proliferación de ciertas células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la unión de this compound al sitio activo de la fosfoglicerato deshidrogenasa, evitando así su función normal .
Análisis Bioquímico
Biochemical Properties
NCT-502 plays a significant role in biochemical reactions by inhibiting PHGDH, thereby reducing the synthesis of serine from 3-phosphoglycerate. This inhibition is highly specific, as this compound shows minimal cross-reactivity with other dehydrogenases and G-protein-coupled receptors . The compound’s interaction with PHGDH is characterized by a non-competitive inhibition mode, which means it binds to a site other than the active site of the enzyme, altering its activity .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In PHGDH-dependent cancer cells, such as MDA-MB-468, this compound treatment leads to a significant decrease in intracellular serine and glycine concentrations, impacting cell proliferation and survival . Additionally, this compound influences cell signaling pathways and gene expression by modulating the availability of serine, a precursor for nucleotide and amino acid synthesis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PHGDH, resulting in the inhibition of serine synthesis. This inhibition disrupts the coordination of serine synthesis and one-carbon unit fate, which is crucial for nucleotide and amino acid metabolism . By targeting PHGDH, this compound effectively reduces the proliferation of PHGDH-overexpressing tumor cells, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and maintains its inhibitory activity over extended periods . Long-term studies have shown that this compound can lead to sustained inhibition of serine synthesis, resulting in prolonged effects on cellular function and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving NOD.SCID mice bearing MDA-MB-468 xenografts, this compound demonstrated dose-dependent inhibition of tumor growth without causing significant toxicity . At higher doses, potential adverse effects such as weight loss and organ toxicity need to be carefully monitored .
Metabolic Pathways
This compound is involved in the metabolic pathways of serine biosynthesis. By inhibiting PHGDH, this compound disrupts the conversion of 3-phosphoglycerate to serine, affecting downstream metabolic processes . This disruption can lead to altered metabolic flux and changes in metabolite levels, impacting cellular metabolism and function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that the compound reaches its target enzyme, PHGDH . The distribution of this compound is crucial for its efficacy in inhibiting serine synthesis and exerting its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PHGDH. This localization is essential for its activity, as it allows this compound to effectively inhibit serine synthesis at its source . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its inhibitory effects .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
NCT-502 se sintetiza mediante una serie de reacciones químicas que involucran derivados de piperazina y piridinaLas condiciones de reacción a menudo incluyen el uso de solventes como el dimetilsulfóxido (DMSO) y catalizadores para facilitar la formación del compuesto deseado .
Métodos de producción industrial
La producción industrial de this compound implica la ampliación del proceso de síntesis de laboratorio. Esto incluye la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza. El compuesto se produce típicamente en forma de polvo y se almacena a -20 °C para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
NCT-502 experimenta varias reacciones químicas, que incluyen:
Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.
Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.
Sustitución: Implica la sustitución de un grupo funcional por otro.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores. Las reacciones se llevan a cabo típicamente bajo temperaturas y presiones controladas para garantizar la formación del producto deseado .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden utilizarse para futuras investigaciones y desarrollo .
Aplicaciones Científicas De Investigación
NCT-502 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Comparación Con Compuestos Similares
Compuestos similares
CVT-10216: Inhibe una enzima diferente, pero tiene aplicaciones similares en la investigación del cáncer.
LDHA-IN-4: Se dirige a la lactato deshidrogenasa, otra enzima involucrada en las vías metabólicas.
Singularidad
NCT-502 es único debido a su inhibición específica de la fosfoglicerato deshidrogenasa y sus potentes efectos citotóxicos sobre las células cancerosas dependientes de la fosfoglicerato deshidrogenasa. Esto lo convierte en una herramienta valiosa para estudiar las vías metabólicas y desarrollar terapias contra el cáncer dirigidas .
Propiedades
IUPAC Name |
N-(4,6-dimethylpyridin-2-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5S/c1-12-9-13(2)23-15(10-12)24-17(27)26-7-5-25(6-8-26)16-4-3-14(11-22-16)18(19,20)21/h3-4,9-11H,5-8H2,1-2H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKPPMSUPATMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NCT-502 in bladder cancer cells?
A1: this compound inhibits the enzyme Phosphoglycerate Dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in serine biosynthesis from glucose. By inhibiting PHGDH, this compound disrupts serine production. In bladder cancer cells, this disruption has been shown to promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation [].
Q2: How does PHGDH inhibition by this compound lead to increased ferroptosis?
A2: Research indicates that PHGDH interacts with the RNA-binding protein PCBP2, preventing its ubiquitination and subsequent degradation []. PCBP2, in turn, stabilizes the mRNA of SLC7A11, a key component of the cystine/glutamate antiporter system xC-. This system is crucial for maintaining intracellular glutathione levels, which protect cells from ferroptosis. By inhibiting PHGDH, this compound disrupts the PHGDH-PCBP2 interaction, leading to reduced SLC7A11 expression. This ultimately makes the bladder cancer cells more susceptible to ferroptosis [].
Q3: Has this compound shown efficacy in preclinical models of bladder cancer?
A3: Yes, research suggests that this compound demonstrates promising anti-tumor activity in preclinical models of bladder cancer. In vitro studies have shown that this compound inhibits the proliferation of bladder cancer cells []. Furthermore, in vivo studies using mouse models have demonstrated that this compound effectively inhibits tumor growth []. These findings highlight the potential of this compound as a therapeutic strategy for bladder cancer, although further research, including clinical trials, is necessary to confirm its efficacy and safety in humans.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,3-Dihydro-3-oxo-2-(tetrahydro-2H-pyran-4-yl)-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-isoindole-1-carboxamide](/img/structure/B609423.png)










